(R)-1-Methyl-1,6-diaza-spiro[3.4]octane (R)-1-Methyl-1,6-diaza-spiro[3.4]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755021
InChI: InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3/t7-/m1/s1
SMILES: CN1CCC12CCNC2
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol

(R)-1-Methyl-1,6-diaza-spiro[3.4]octane

CAS No.:

Cat. No.: VC13755021

Molecular Formula: C7H14N2

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Methyl-1,6-diaza-spiro[3.4]octane -

Specification

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
IUPAC Name (4R)-1-methyl-1,7-diazaspiro[3.4]octane
Standard InChI InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3/t7-/m1/s1
Standard InChI Key GFANVZVARJDUIM-SSDOTTSWSA-N
Isomeric SMILES CN1CC[C@@]12CCNC2
SMILES CN1CCC12CCNC2
Canonical SMILES CN1CCC12CCNC2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

(R)-1-Methyl-1,6-diaza-spiro[3.4]octane features a spiro[3.4]octane core, where a three-membered cyclopropane ring shares a single atom with a five-membered pyrrolidine ring. The "1,6-diaza" designation indicates nitrogen atoms at positions 1 and 6 of the fused ring system . The (R)-configuration refers to the stereochemistry at the spiro carbon, which influences the molecule’s three-dimensional conformation and intermolecular interactions.

Key structural parameters include:

  • Spiro junction: The shared carbon atom creates a rigid, non-planar geometry that restricts rotational freedom.

  • Nitrogen placement: The two nitrogen atoms occupy adjacent positions in the pyrrolidine ring, enabling hydrogen bonding and coordination with biological targets.

  • Methyl substituent: A methyl group at position 1 enhances lipophilicity (LogP=0.32\text{LogP} = 0.32) , balancing solubility and membrane permeability.

Physicochemical Properties

The compound’s properties are derived from its parent structure, 1-Methyl-1,6-diazaspiro[3.4]octane (CAS 1158749-83-7) :

PropertyValue
Molecular FormulaC7H14N2\text{C}_7\text{H}_{14}\text{N}_2
Molecular Weight126.199 g/mol
Exact Mass126.116 Da
Topological Polar Surface Area15.27 Ų
LogP0.32

The Boc-protected derivative, 6-Boc-1,6-diazaspiro[3.4]octane (CAS 1158749-79-1), exhibits distinct properties due to the tert-butyloxycarbonyl group :

  • Molecular weight: 212.289 g/mol

  • Boiling point: 301.3±15.0C301.3 \pm 15.0^\circ \text{C}

  • LogP: 1.63

Synthetic Approaches

Annulation Strategies

While no direct synthesis of (R)-1-Methyl-1,6-diaza-spiro[3.4]octane is reported, analogous routes for 2-azaspiro[3.4]octane provide methodological insights . Three general strategies are applicable:

  • Cyclopentane annulation: A preformed cyclopentane ring undergoes ring expansion with a nitrogen-containing fragment.

  • Four-membered ring formation: Aza-Michael additions or [2+2] cycloadditions construct the smaller ring.

  • Stereoselective synthesis: Chiral auxiliaries or asymmetric catalysis could enforce the (R)-configuration, though specific protocols require further exploration.

For example, tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate ( ) is synthesized via Boc protection of the secondary amine, followed by cyclization under basic conditions . Deprotection with trifluoroacetic acid would yield the free amine.

Chirality Control

The (R)-enantiomer’s synthesis likely involves:

  • Chiral resolution: Separation of racemic mixtures using chiral chromatography or diastereomeric salt formation.

  • Asymmetric catalysis: Transition-metal complexes with chiral ligands (e.g., BINAP) could induce enantioselectivity during cyclopropane formation.

Biological Relevance and Applications

Antimicrobial Activity

Diazaspirooctane derivatives exhibit potent activity against Mycobacterium tuberculosis (MTb) and Staphylococcus aureus. For instance, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane shows MIC values of 0.0124–0.0441 μg/mL against MTb . The spiro scaffold’s rigidity enhances target binding, while the nitro group acts as a redox-active "warhead."

Central Nervous System Targets

Spirocyclic amines are privileged structures in neuroscience due to their ability to cross the blood-brain barrier. The (R)-enantiomer’s methyl group may modulate interactions with neurotransmitter receptors (e.g., σ-1 or NMDA receptors), though specific studies are needed.

Challenges and Future Directions

Synthetic Limitations

  • Ring strain: The cyclopropane ring’s inherent strain complicates large-scale synthesis.

  • Stereochemical purity: Ensuring enantiomeric excess >99% remains challenging without advanced chiral techniques.

Pharmacological Optimization

  • Peripheral modifications: Introducing sulfonyl or acyl groups (as in ) could enhance solubility or target affinity.

  • Prodrug strategies: Boc-protected analogs might improve pharmacokinetics.

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